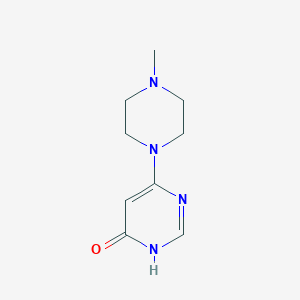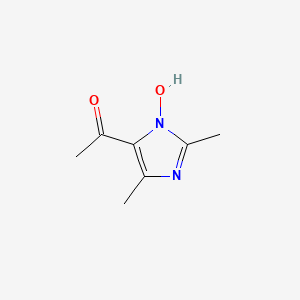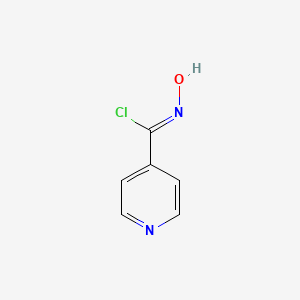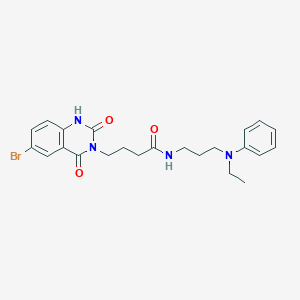
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is a complex chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide typically involves multi-step chemical reactions. One common method begins with the bromination of quinazoline derivatives followed by specific amination and acylation reactions. Strict control of reaction temperature, solvents, and pH is crucial for the successful synthesis of this compound.
Industrial Production Methods: On an industrial scale, its production would require optimized and scaled-up versions of laboratory synthetic routes. This involves using larger reactors and ensuring a continuous supply of reagents while maintaining reaction conditions for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide undergoes several types of reactions including:
Oxidation reactions: Transformation into more oxidized derivatives.
Reduction reactions: Conversion into reduced states.
Substitution reactions: Where various groups can replace the bromine atom.
Common Reagents and Conditions: Common reagents include strong acids for bromination, mild bases for amination, and acylating agents. The conditions often vary but involve controlled temperatures and solvent choices such as ethanol or chloroform.
Major Products Formed: The primary products depend on the type of reaction, with oxidation leading to quinazoline oxides and reduction yielding de-brominated derivatives. Substitution reactions can create a variety of functionalized quinazolines.
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is of significant interest in multiple fields:
Chemistry: : Investigated for its reactivity and stability, contributing to synthetic organic chemistry.
Biology: : Potential use in studying cell signaling pathways due to its unique structure.
Medicine: : Explored as a potential pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.
Industry: : Application in developing specialty chemicals and advanced materials.
Mechanism of Action
This compound exerts its effects through interaction with molecular targets such as enzymes and receptors. The pathways involved often relate to modulation of signal transduction pathways, inhibition of enzyme activity, or binding to specific biomolecules. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline
Brominated quinazoline derivatives
N-substituted quinazolines
Uniqueness: 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide stands out due to the presence of both bromo and butanamide groups, which enhance its reactivity and potential biological activity compared to simpler quinazoline derivatives.
There you have it. Hope that was worth staying up for! Anything else I can help you with tonight?
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-27(18-8-4-3-5-9-18)14-7-13-25-21(29)10-6-15-28-22(30)19-16-17(24)11-12-20(19)26-23(28)31/h3-5,8-9,11-12,16H,2,6-7,10,13-15H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIMKXRTWPVJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

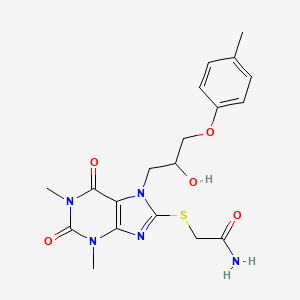

![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2633295.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)
![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2633299.png)
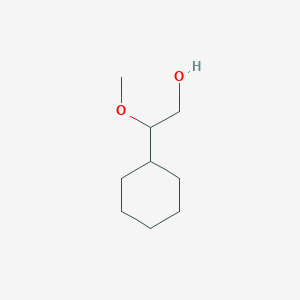
![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
